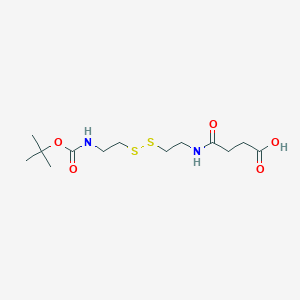

Boc-Cystamine-Suc-OH

Description

Contextualizing Boc-Cystamine-Suc-OH within Contemporary Linker Chemistry

In the realm of modern chemical sciences, linker molecules play a pivotal role in connecting different molecular entities to create functional systems. This compound serves as a prime example of a bifunctional linker, possessing both a protected amine and a carboxylic acid group. This dual functionality allows for the sequential and controlled attachment of other molecules.

The presence of the Boc protecting group is crucial, as it allows for selective deprotection under specific chemical conditions. chemimpex.com This feature is highly desirable in multi-step syntheses, such as solid-phase peptide synthesis, where precise control over reactive sites is necessary to build complex peptide chains. chemimpex.comsmolecule.com The succinamic acid portion of the molecule provides a carboxylic acid handle, which can be activated to form amide bonds with amine-containing molecules, further expanding its utility in creating diverse molecular architectures.

Significance of Disulfide-Based Redox-Responsive Linkers in Research

A key characteristic of this compound is its internal disulfide bond (-S-S-). chemimpex.com Disulfide bonds are known for their responsiveness to the redox environment. encyclopedia.pub In biological systems, there is a significant difference in the concentration of reducing agents, such as glutathione (B108866) (GSH), between the extracellular and intracellular environments. researchgate.netiris-biotech.de The intracellular environment is significantly more reducing.

This differential in redox potential is exploited in the design of "smart" drug delivery systems. encyclopedia.pubresearchgate.net Linkers containing disulfide bonds are stable in the bloodstream but are readily cleaved within the target cells due to the high intracellular GSH concentration. encyclopedia.pubnih.gov This cleavage breaks the linker and releases the attached therapeutic agent precisely at the site of action, which can enhance the efficacy of the treatment while minimizing off-target toxicity. smolecule.comencyclopedia.pub The development of such redox-responsive linkers is a major focus in the field of targeted therapy and drug delivery. researchgate.netresearchgate.net

Overview of this compound as a Multifunctional Building Block for Advanced Systems

This compound is considered a multifunctional building block due to the combination of its key structural features: the Boc-protected amine, the disulfide bond, and the terminal carboxylic acid. chemimpex.comresearchgate.net This unique arrangement makes it a versatile tool for chemists and biochemists.

Its applications are diverse and include:

Drug Delivery: It is used as a linker in antibody-drug conjugates (ADCs) and other targeted drug delivery systems. smolecule.comissuu.comsciclix.com The linker connects a cytotoxic drug to a targeting moiety, such as an antibody, and its cleavage inside the cancer cell releases the drug. issuu.comsciclix.com

Peptide Synthesis: It serves as a building block for incorporating cysteine or cystamine (B1669676) derivatives into peptides. chemimpex.com The Boc group protects the amine during synthesis, and the disulfide bond can be a key structural element of the final peptide.

Bioconjugation: The reactive ends of the molecule allow for its conjugation to various biomolecules, such as proteins and nucleic acids. chemimpex.com This is useful for creating probes to study biological processes or for developing diagnostic tools. chemimpex.com

Materials Science: It can be incorporated into polymers and other materials to create redox-responsive hydrogels and nanogels for controlled release applications. nih.gov

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 946849-79-2 | chemimpex.comiris-biotech.de |

| Molecular Formula | C13H24N2O5S2 | chemimpex.comiris-biotech.de |

| Molecular Weight | 352.47 g/mol | iris-biotech.de |

| Appearance | White crystalline powder | chemimpex.comsigmaaldrich.com |

| Melting Point | 73 - 81 °C | chemimpex.comiris-biotech.de |

| Purity | min. 99% | iris-biotech.de |

| Storage Temperature | 2-8 °C | iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJUJORRFBJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Boc Cystamine Suc Oh

Strategies for the De Novo Synthesis of Boc-Cystamine-Suc-OH

Synthesis of Mono-Boc-Cystamine Precursors

The foundational step in synthesizing this compound is the preparation of mono-Boc-cystamine. This process involves the selective protection of one of the two primary amine groups of cystamine (B1669676) with a tert-butyloxycarbonyl (Boc) group. Cystamine is typically used in its more stable dihydrochloride (B599025) salt form.

The reaction is generally carried out by treating cystamine dihydrochloride with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.comrsc.org Triethylamine (B128534) (TEA) is commonly employed to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction. mdpi.comrsc.org The reaction is often performed in a solvent such as methanol (B129727) at room temperature. mdpi.comrsc.org Controlling the stoichiometry of Boc₂O is crucial to minimize the formation of the di-protected by-product, di-Boc-cystamine.

The workup procedure is designed to separate the desired mono-Boc-cystamine from the unreacted starting material and the di-Boc-cystamine. An acidic wash with a solution like monosodium phosphate (B84403) can be used to remove the di-Boc-cystamine, which is less soluble in the acidic aqueous phase. mdpi.com Subsequently, the aqueous layer is basified to allow for the extraction of the mono-Boc-cystamine product into an organic solvent like ethyl acetate (B1210297). mdpi.com

Table 1: Synthesis of Mono-Boc-Cystamine Precursor

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Cystamine dihydrochloride | di-tert-butyldicarbonate, Triethylamine (TEA) | Methanol | 1 hour | 37.3% | mdpi.com |

| Cystamine dihydrochloride | di-tert-butyldicarbonate, Triethylamine (TEA) | Methanol | 6 hours | ~43% | rsc.org |

Amidation and Esterification Reactions for Succinic Acid Incorporation

With the mono-Boc-cystamine precursor in hand, the next step is the incorporation of the succinic acid moiety. This is achieved through an amidation reaction between the free primary amine of mono-Boc-cystamine and succinic anhydride (B1165640). rsc.orgrsc.org This reaction results in the formation of a stable amide bond and introduces a terminal carboxylic acid group, yielding the target molecule, this compound. rsc.org

The reaction involves the nucleophilic attack of the primary amine of mono-Boc-cystamine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring. This process is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758), often in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. rsc.org This approach is a common and efficient method for introducing succinyl linkers onto amine-containing molecules. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in Research Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. For the synthesis of the mono-Boc-cystamine precursor, controlling the temperature is important; reactions are often initiated at 0 °C before being allowed to warm to room temperature to manage the exothermic nature of the reaction. rsc.orgchemicalforums.com The dropwise addition of Boc₂O over an extended period can also help to favor the formation of the mono-protected product. chemicalforums.com Reported yields for this step vary, with figures around 37-43% being typical. mdpi.comrsc.org

For the subsequent amidation with succinic anhydride, the reaction is generally run at room temperature for several hours to ensure complete conversion. rsc.org In analogous conjugation reactions, yields for such amidation steps have been reported to be over 70%. rsc.org The purity of the final product is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure.

Orthogonal Deprotection and Functionalization of this compound

The utility of this compound as a linker lies in its capacity for selective deprotection and functionalization, allowing for its sequential conjugation to different molecules.

Selective Removal of the N-Boc Protecting Group

The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. mdpi.com The selective removal of the N-Boc group from the cystamine moiety unmasks a primary amine, which can then be coupled to a desired substrate.

This deprotection is most commonly achieved using strong acids. nih.gov A solution of trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (CH₂Cl₂) is a standard method for efficient Boc cleavage. mdpi.comrsc.org Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent such as ethyl acetate or dioxane. cas.cz

For substrates that may be sensitive to strong acidic conditions, alternative and milder deprotection methods have been developed. These include the use of catalytic amounts of iron(III) salts, which offers a more sustainable and selective method for Boc removal, even in the presence of other sensitive protecting groups. csic.esrsc.org Furthermore, thermal deprotection methods in continuous flow systems have been shown to allow for selective deprotection by controlling the temperature, providing another layer of orthogonality. nih.gov

Table 2: Methods for Selective N-Boc Deprotection

| Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature, 3 hours | mdpi.com |

| Hydrochloric acid (HCl) | Ethyl acetate (EtOAc) | 25 °C, 10 hours | cas.cz |

| Iron(III) chloride (FeCl₃) | Acetonitrile | Room Temperature | csic.esrsc.org |

| Heat (Thermal) | Methanol / Trifluoroethanol | Continuous Flow, High Temperature | nih.gov |

Carboxyl Group Activation and Derivatization via Suc-OH Moiety

The terminal carboxylic acid of the succinate (B1194679) moiety (Suc-OH) provides a second site for functionalization. To couple this carboxyl group with an amine-containing molecule, it must first be activated to form a more reactive intermediate.

A prevalent method for carboxyl group activation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS). mdpi.comnih.gov The NHS ester intermediate formed is highly reactive towards primary amines, leading to the formation of a stable amide bond. nih.gov

Other activating agents can also be employed. Propanephosphonic acid anhydride (T3P®) has been used as an efficient reagent for forming amide bonds from carboxylic acids. cas.cz Another effective agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxyl group to form a reactive triazine ester that readily reacts with amines. researchgate.net The choice of activating agent can be tailored based on the specific substrate and desired reaction conditions.

Strategies for Disulfide Bond Manipulation in Synthesis

The disulfide bond is the central functional feature of the cystamine core, providing a cleavable linkage that is stable under physiological conditions but susceptible to reduction within the intracellular environment. The synthesis and manipulation of this bond require careful strategic planning, particularly when constructing complex molecular architectures.

The formation of the disulfide bridge in cystamine-derived molecules is typically achieved through the oxidation of two cysteine thiol groups. smolecule.com In the context of peptide synthesis, where multiple cysteine residues may be present, ensuring the correct disulfide pairing is a significant challenge. rsc.org To achieve this, chemists employ a range of sulfhydryl-protecting groups with different lability, allowing for selective deprotection and directed disulfide bond formation. rsc.orgsigmaaldrich.com This is known as an orthogonal protection strategy. peptide.com

Common strategies for disulfide bond manipulation include:

Air Oxidation: A straightforward method involving the oxidation of deprotected thiols in a diluted solution at a neutral or slightly basic pH (pH 8-9). lifetein.com This method is often sufficient for simpler peptides with a single disulfide bond. lifetein.com

Stronger Oxidizing Agents: Reagents like potassium ferricyanide (B76249) (K3[Fe(CN)6]), iodine (I2), or dimethyl sulfoxide (B87167) (DMSO) can be used to facilitate more rapid and efficient disulfide bond formation. lifetein.com

Thiol-Disulfide Interchange: Using a mixture of reduced and oxidized low-molecular-weight thiols, such as glutathione (B108866) or cysteine/cystine, can help guide the peptide to its most thermodynamically stable disulfide-bonded conformation. sigmaaldrich.com

Site-Directed Disulfide Formation: This advanced approach involves activating one cysteine residue to make it highly reactive towards a free thiol on a second peptide chain. For instance, a cysteine protected with a 3-nitro-2-pyridinesulfenyl (Npys) group can react specifically with a free thiol to form a heterodimeric disulfide. thieme-connect.de Similarly, converting a protected cysteine to an S-alkoxycarbonylsulfanyl derivative creates an activated intermediate that readily reacts with another thiol. thieme-connect.de

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

| Trityl | Trt | Mild acid (e.g., TFA), readily removed during standard cleavage from resin. sigmaaldrich.com | Commonly used for routine synthesis where the final product requires a free thiol for subsequent oxidation. sigmaaldrich.com |

| Acetamidomethyl | Acm | Iodine (I2) for simultaneous deprotection and oxidation; also removable with mercury(II) acetate or silver tetrafluoroborate. lifetein.comthieme-connect.de | Stable in both acidic and basic environments, making it compatible with both Boc and Fmoc synthesis strategies. lifetein.com |

| tert-Butyl | tBu | High concentrations of strong acids (e.g., HF) or with mercuric salts. | Highly acid-stable, providing robust protection until final cleavage steps. lifetein.com |

| 2,4,6-Trimethoxybenzyl | Tmob | Mild acid (e.g., >6% TFA in DCM). rsc.org | An acid-labile group suitable for Fmoc-based synthesis. rsc.org |

| 3-Nitro-2-pyridinesulfenyl | Npys | Thiolysis (reaction with another thiol). | Acts as both a protecting and an activating group, ideal for site-directed disulfide formation. thieme-connect.de |

This table summarizes common thiol protecting groups used in peptide synthesis, which are relevant for managing the disulfide bonds in complex conjugates derived from cystamine-based structures.

Synthesis of Advanced this compound Conjugates

This compound is a valuable building block for creating advanced conjugates for research and therapeutic applications. chemimpex.com Its structure allows for the attachment of different molecular entities, such as targeting ligands, imaging agents, or therapeutic payloads, through its two distinct functional ends: the Boc-protected amine and the free carboxylic acid. The disulfide bond serves as a cleavable linker, designed to release the payload in a reducing environment, such as the cytoplasm of a cell. smolecule.com

Incorporation into Polymeric Backbones and Dendritic Structures

The bifunctional nature of this compound makes it an excellent candidate for incorporation into larger macromolecular structures like polymers and dendrimers. These conjugates are widely explored as advanced drug delivery systems.

Dendrimers: These are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Polyamidoamine (PAMAM) dendrimers are frequently used as drug carriers. This compound and related cystamine derivatives can serve as the core upon which the dendrimer is built or as linkers to attach therapeutic agents to the dendrimer surface. sigmaaldrich.comiris-biotech.de For example, research has described the use of a cystamine core for the synthesis of PAMAM dendrimers. sigmaaldrich.com In other work, paclitaxel (B517696) has been conjugated to PAMAM dendrimers using disulfide-based linkers to create targeted anticancer therapeutics. iris-biotech.de

Polymeric Conjugates: Linear polymers can also be functionalized with this compound. The carboxylic acid end of the linker can be coupled to amine groups on a polymer backbone, such as poly(L-glutamic acid), using standard carbodiimide chemistry (e.g., EDC). dovepress.com After coupling, the Boc group can be removed to expose the amine, which can then be conjugated to a targeting moiety, drug, or imaging agent. This strategy creates a multifunctional delivery system with a biodegradable polymer backbone and a cleavable linker for drug release. dovepress.com

| Macromolecular Structure | Role of Cystamine-Based Linker | Example Application | Reference |

| PAMAM Dendrimer | Core of the dendrimer structure. | Generation 5 PAMAM dendrimer with a cystamine core. | sigmaaldrich.com |

| PAMAM Dendrimer Conjugate | Linker to attach a therapeutic agent (Paclitaxel) to the dendrimer surface. | Targeted cancer therapy. | iris-biotech.de |

| Poly(L-glutamic acid) Conjugate | Linker to attach a targeting ligand (RGD) and an imaging agent (Gd-DO3A). | Targeted MRI contrast agent. | dovepress.com |

| Hydroxyl PAMAM Dendrimer | Linker to attach a therapeutic agent (N-acetyl cysteine) to the dendrimer surface. | Delivery to mitochondria to treat neuroinflammation. | thno.org |

This table provides examples of how cystamine-based linkers, including this compound, are used to construct advanced polymeric and dendritic conjugates.

Utilization in Click Chemistry Approaches (e.g., Azide (B81097)/Alkyne Functionalization)

Click chemistry refers to a set of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. mdpi.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). d-nb.infonih.gov A copper-free version, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, especially in living systems, to avoid copper toxicity. issuu.comuu.nl

This compound can be readily adapted for use in click chemistry by functionalizing it with either an azide or an alkyne group. This creates a "clickable" disulfide linker. The functionalization can be directed to either end of the molecule:

Functionalization at the Carboxylic Acid: The carboxyl group can be activated (e.g., as an NHS ester) and reacted with an amine-containing azide or alkyne reagent.

Functionalization at the Amine: The Boc group can be removed with acid (e.g., TFA), and the resulting free amine can be acylated with a carboxylic acid-containing azide or alkyne reagent.

This creates a heterobifunctional linker that can be used to connect molecules orthogonally. For example, the azide-functionalized linker could be reacted with an alkyne-modified protein, while the other end of the linker is attached to a drug molecule. The incorporation of cysteine derivatives functionalized with propargyl groups (containing an alkyne) into peptides is a known strategy for enabling click reactions. iris-biotech.deiris-biotech.de Similarly, amino acids functionalized with azido (B1232118) groups are commercially available and can be used to build clickable structures. uu.nlsumitbiomedical.comiris-biotech.de

This approach allows for the modular and efficient assembly of complex bioconjugates under mild, aqueous conditions, which is crucial for preserving the function of sensitive biomolecules like proteins and antibodies. nih.govuu.nl

| Functional Group | Reagent Type for Functionalization | Example Reagent | Click Reaction Partner |

| Alkyne | Amine-terminated alkyne (for coupling to -COOH) | Propargylamine | Azide |

| Alkyne | Acid-terminated alkyne (for coupling to -NH2) | Pent-4-ynoic acid | Azide |

| Azide | Amine-terminated azide (for coupling to -COOH) | 3-Azidopropan-1-amine | Alkyne |

| Azide | Acid-terminated azide (for coupling to -NH2) | 4-Azidobutanoic acid | Alkyne |

This table lists examples of reagents that could be used to introduce clickable alkyne or azide functionalities onto the this compound scaffold.

Fundamental Principles of Disulfide Cleavage and Controlled Release Mechanisms Associated with Boc Cystamine Suc Oh

Redox-Sensitivity of the Disulfide Bond within Boc-Cystamine-Suc-OH Constructs

The central feature of this compound is the disulfide bond (S-S), which acts as a redox-sensitive switch. Disulfide bonds are covalent linkages that are stable in oxidative environments but can be readily cleaved under reducing conditions. creative-biolabs.com This differential stability is the cornerstone of their use in constructs designed to release a payload within a specific cellular compartment. The extracellular environment, such as the bloodstream, is generally oxidative, which helps maintain the integrity of the disulfide linker and keeps the conjugated molecule attached to its carrier. iris-biotech.de

In contrast, the intracellular environment is highly reducing, creating the necessary conditions for the disulfide bond to break. iris-biotech.de The reactivity of a specific disulfide bond is influenced by its local chemical environment, including steric hindrance and the electronic properties of adjacent groups. creative-biolabs.comresearchgate.net In protein structures, the redox potential of disulfide bonds can vary significantly, with some acting as structural staples and others as functional, dynamic switches. frontiersin.org Cysteine residues that are redox-sensitive often have their reactivity modulated by proximity to charged or polar groups, which can stabilize transition states during redox reactions. nih.gov For synthetic linkers like this compound, the succinamic acid and Boc-protected amine moieties influence the bond's accessibility and susceptibility to cleavage.

Role of Intracellular Glutathione (B108866) Concentrations in Triggering Cleavage

The primary trigger for the cleavage of disulfide linkers like this compound inside cells is the thiol-containing tripeptide, glutathione (GSH). researchgate.net There is a stark concentration gradient of GSH between the extracellular and intracellular compartments. The cytoplasm of mammalian cells maintains a high concentration of GSH, typically in the millimolar range (1-10 mM). iris-biotech.demdpi.com Conversely, the concentration in extracellular fluids like blood plasma is significantly lower, in the micromolar range (2-10 µM). iris-biotech.de

This substantial difference in concentration is a key physiological distinction that allows for selective cleavage. iris-biotech.de When a construct containing the this compound linker enters the cell, it is exposed to the high intracellular GSH concentration. The thiol group of GSH acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond in a process known as thiol-disulfide exchange. This reaction reduces the disulfide bond, breaking the linker and initiating the release of the conjugated molecule. creative-biolabs.comnih.govnih.gov The high GSH levels effectively drive the equilibrium of the thiol-disulfide exchange reaction toward the cleaved state, ensuring efficient release within the target cell while minimizing premature release in circulation. iris-biotech.de

Kinetic Studies of Disulfide Reduction in Model Systems

The rate at which a disulfide bond is reduced is critical for the efficacy of a release system. Kinetic studies of thiol-disulfide exchange reactions provide insight into the factors that govern this process. These reactions are generally bimolecular, with the rate being dependent on the concentrations of both the disulfide and the reducing thiol, such as GSH. pnas.orgnih.gov

The kinetics are influenced by several factors, including the structure of the disulfide, steric hindrance around the bond, and the solvent environment. umaine.edunih.gov For instance, introducing bulky groups near the disulfide bond can decrease the rate of reduction, a strategy used to enhance the stability of linkers in circulation. creative-biolabs.com The rate of thiol-disulfide exchange can be quantified by second-order rate constants, which vary significantly depending on the specific reactants and conditions.

| Disulfide Compound | Reducing Agent | Solvent/Conditions | Rate Constant (k) (M⁻¹s⁻¹) | Reference Finding |

|---|---|---|---|---|

| (O₂NC₆H₄S)₂ | Ph₃PAuS(p-CH₃C₆H₄) | DMSO-d₆ | 3.36 | Disulfides with electron-withdrawing groups react faster. Rates are higher in high dielectric solvents like DMSO compared to THF. umaine.edu |

| (O₂NC₆H₄S)₂ | Ph₃PAuS(p-CH₃C₆H₄) | THF-d₈ | 9.61 x 10⁻⁴ | Reaction rates are significantly lower in low dielectric solvents. umaine.edu |

| α-Lipoic Acid (five-membered ring) | HOCl (oxidant) | Aqueous Buffer | (1.5 ± 0.2) x 10⁷ | Five-membered ring disulfides exhibit exceptionally high reactivity compared to linear disulfides due to ring strain and orbital alignment. researchgate.net |

| Cystamine (B1669676) (linear) | HOCl (oxidant) | Aqueous Buffer | ~10³ - 10⁴ range | Acyclic (linear) disulfides like cystamine show markedly lower reactivity than strained cyclic structures. researchgate.net |

Kinetic models can be developed to predict the rate of disulfide bond reduction under various conditions, helping to optimize the design of linker systems for specific applications. nih.govnih.gov

Investigating Self-Immolative Release Mechanisms Post-Cleavage

This compound is classified as a self-immolative linker, meaning that the initial cleavage of the disulfide bond triggers a subsequent, spontaneous chemical cascade that leads to the release of the conjugated cargo in its native, unmodified form. iris-biotech.desmolecule.com This "traceless" release is highly desirable in drug delivery, as it ensures the therapeutic agent is fully active and not encumbered by remnants of the linker.

The self-immolative process is an intramolecular reaction that proceeds without the need for an additional enzymatic or chemical trigger. iris-biotech.de Following the initial reduction of the disulfide by GSH, a newly exposed thiol or amine group is positioned to attack another part of the linker. Common self-immolative fragmentation processes include:

Intramolecular Cyclization: The newly formed thiol attacks an adjacent carbonyl group (like the amide in the succinamic acid portion of the linker), leading to the formation of a stable cyclic compound (e.g., a thiazolidinone). This cyclization event cleaves the bond holding the cargo molecule, thereby releasing it. iris-biotech.de

1,6-Elimination: In other types of self-immolative linkers, the initial cleavage unmasks a functional group that initiates an electronic cascade, often through a para-aminobenzyl alcohol (PABC) spacer, resulting in the release of the payload, carbon dioxide, and the linker fragment. iris-biotech.deissuu.com

The specific design of the linker, such as the choice between a disulfide ethoxycarbonyl (SSE) or a disulfide benzyloxycarbonyl (SSB) structure, can be used to fine-tune the kinetics of the self-immolative cleavage, allowing for controlled and predictable release rates post-internalization. iris-biotech.de

Computational and Theoretical Analysis of Cleavage Pathways

Computational methods provide powerful tools to investigate the mechanisms of disulfide bond cleavage at a molecular level. wiley.com Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the reaction pathway and understand the energetics involved. frontiersin.orgub.edu

These theoretical analyses can elucidate several key aspects of the cleavage process:

Transition States: Computational studies can map the transition state of the thiol-disulfide exchange reaction, for example, by calculating the lengthening of the S-S bond as the nucleophilic thiol attacks. pnas.org Theoretical calculations have proposed that the S-S bond lengthens by approximately 0.3 to 0.4 Å at the transition state of an SN2 reaction. pnas.org

Activation Energy: Free-energy calculations can determine the activation energy barrier for the reduction reaction, providing a quantitative measure of the reaction's feasibility and rate. ub.eduacs.org This allows researchers to predict how changes in the linker's structure or environment will affect its cleavage.

Redox Potentials: Simulation methods have been developed to calculate the redox potentials of specific disulfide bonds within complex protein environments, which correlate with their susceptibility to reduction. frontiersin.orgacs.org These approaches could be applied to linker systems to predict their stability.

Reaction Pathways: Simulations can reveal unexpected complexities in reaction mechanisms. For instance, studies on disulfide reduction under mechanical force have shown that different pathways, such as a bimolecular SN2 attack or a unimolecular C-S bond rupture, can become dominant at different force levels. ub.edu

By applying these computational tools to constructs involving this compound, researchers can gain a deeper understanding of the cleavage mechanism and rationally design linkers with optimized release profiles.

Applications of Boc Cystamine Suc Oh in Advanced Bioconjugation and Macromolecular Engineering

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Boc-Cystamine-Suc-OH Linkers

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. broadpharm.com The linker connecting these two components is crucial to the ADC's success, and disulfide-based linkers like this compound are a key technology in this area. broadpharm.com

Strategies for Stable Linkage to Antibodies

The synthesis of an ADC using a this compound linker involves a sequential, two-part conjugation strategy that ensures a stable connection to the antibody.

Antibody Activation and Conjugation : The terminal carboxylic acid (-Suc-OH) of the linker is the primary site for attachment to the antibody. This carboxyl group is typically activated to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activated linker can then react with the primary amine groups found on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable amide bond. This method, while effective, can lead to a heterogeneous mixture of ADC products because antibodies possess numerous surface-accessible lysines. frontiersin.org

Payload Attachment : Prior to the second conjugation step, the Boc protecting group on the other end of the linker is removed under acidic conditions to expose the primary amine. The cytotoxic payload, which is appropriately functionalized, is then covalently attached to this newly revealed amine.

This step-wise approach prevents self-polymerization of the linker and ensures that the payload is attached only after the linker is secured to the antibody, providing control over the final ADC construct.

Mechanism of Payload Release from ADC Constructs via Disulfide Cleavage

The central feature of ADCs built with this compound is the disulfide bond, which is designed to be cleaved specifically within the target cell. creative-biolabs.com This release mechanism is predicated on the significant difference in reduction potential between the extracellular environment and the intracellular cytoplasm.

Extracellular Stability : In the bloodstream, the concentration of reducing agents is low (e.g., plasma glutathione (B108866) concentration is ~5 µM), which keeps the disulfide bond largely intact and the ADC stable during circulation. This stability minimizes premature release of the cytotoxic payload, thereby reducing off-target toxicity.

Intracellular Cleavage : Upon binding to its target antigen on a cancer cell, the ADC is internalized, often into endosomes and lysosomes. broadpharm.com Subsequently, it traffics to the cytoplasm, which has a much higher concentration of the reducing agent glutathione (GSH), typically in the range of 1-10 mM. creativebiomart.net This highly reducing environment facilitates the nucleophilic attack of glutathione on the disulfide bond within the linker, leading to its cleavage. creativebiomart.net This scission breaks the connection between the antibody and the payload, releasing the active drug inside the target cell where it can exert its cytotoxic effect.

This glutathione-sensitive cleavage is a cornerstone of reducible linker technology, enabling selective drug release at the site of action. broadpharm.com

Impact of Linker Design on ADC Stability and Specificity in Research Models

The precise chemical structure of the disulfide linker has a profound impact on the ADC's performance, creating a critical balance between stability in circulation and efficient payload release inside the tumor cell. nih.gov Research has shown that modifying the steric hindrance around the disulfide bond is a key strategy for optimizing this balance. creativebiomart.net

Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can sterically shield it from unwanted reduction in the plasma, thereby increasing the ADC's half-life and stability. proteogenix.science However, excessive steric hindrance can also slow down the desired intracellular cleavage, potentially reducing the efficacy of the payload release. nih.gov Studies comparing different substitutions have demonstrated that even subtle changes, like the difference between a cyclopropyl (B3062369) and a cyclobutyl group near the disulfide, can significantly alter the killing activity of the ADC, reflecting the importance of the linker's immolation (self-degradation) efficiency post-cleavage. frontiersin.org

The following table summarizes research findings on how linker modifications affect ADC properties.

| Linker Feature | Effect on In-Circulation Stability | Effect on Intracellular Release Rate | Rationale |

| Unsubstituted Disulfide | Lower | Faster | Easily accessible to reducing agents like glutathione. creativebiomart.net |

| Methyl-Substituted Disulfide | Higher | Moderate | Steric hindrance protects the bond from premature cleavage in plasma. creativebiomart.net |

| Di-methyl-Substituted Disulfide | Very High | Slower / Inefficient | Increased steric bulk significantly shields the bond, which can impede intracellular release. creativebiomart.netnih.gov |

These findings underscore that linker design is not just about connecting two moieties but is a sophisticated chemical engineering challenge to fine-tune the pharmacokinetic and pharmacodynamic properties of the ADC. nih.gov

Development of Bioconjugates for Protein and Peptide Modification Studies

Beyond ADCs, the this compound linker and similar architectures are instrumental in fundamental biological research, enabling the modification of proteins and peptides for various analytical applications. chemimpex.com

Site-Specific Conjugation Strategies to Biomolecules

While traditional conjugation to lysine residues is effective, it often yields heterogeneous products. frontiersin.org Modern protein engineering aims for greater precision through site-specific conjugation, which can be facilitated by linkers like this compound.

One advanced strategy involves genetic engineering to introduce non-native cysteine residues at specific locations on an antibody or protein surface. rsc.org These engineered cysteines, which contain reactive thiol groups, provide a unique handle for conjugation. The carboxylic acid end of this compound can be modified to carry a thiol-reactive group (like a maleimide), allowing it to attach specifically to the engineered cysteine. This results in a homogeneous bioconjugate with a precisely controlled attachment site and stoichiometry, which is critical for structure-function studies and creating next-generation therapeutics with uniform properties. rsc.org

Probing Protein Interactions and Cellular Mechanisms through this compound Labeling

The ability to attach and subsequently cleave a label from a protein is a powerful tool for studying dynamic cellular processes. wikipedia.org Instead of a cytotoxic drug, a reporter molecule—such as a fluorescent dye or an affinity tag like biotin (B1667282)—can be attached to a protein of interest using the this compound linker.

This allows researchers to:

Track Protein Trafficking : A fluorescently labeled protein can be monitored as it moves through cellular compartments. The cleavable nature of the disulfide linker can be used to release the fluorescent tag in specific reducing environments, providing information about the protein's localization.

Study Protein-Protein Interactions : Cross-linking reagents are essential for identifying protein-protein interactions. austinpublishinggroup.comnih.gov A linker like this compound can be used to create a "catch-and-release" system. A protein of interest is labeled with the linker and a biotin tag. After allowing the protein to interact with its binding partners within a cell, the entire complex can be captured on an avidin (B1170675) support. Subsequent treatment with a reducing agent cleaves the disulfide bond, releasing the interacting proteins for identification by mass spectrometry, while the original bait protein remains bound. This cleavable system simplifies analysis and improves the identification of transient or weak interactions. austinpublishinggroup.com

The application of such cleavable linkers significantly enhances the toolkit for chemical biology, enabling sophisticated experiments to unravel the complex machinery of the cell. biorxiv.org

Functionalization of Nanoparticles and Nanocarriers for Targeted Research Delivery

The development of nanoparticles and nanocarriers for targeted delivery of therapeutic and diagnostic agents is a cornerstone of modern nanomedicine. portlandpress.com The ability to modify the surface of these carriers is critical for enhancing their stability, biocompatibility, and targeting specificity. frontiersin.org this compound and its derivatives serve as key linkers in this process, enabling the attachment of various molecules to nanoparticle surfaces. chemimpex.com

The surface functionalization of nanoparticles is essential to control their interaction with biological systems. frontiersin.orgacs.org Covalent conjugation is a robust method for attaching ligands, polymers, and drugs to a nanoparticle surface, often requiring functional groups like amines, carboxylic acids, or thiols. frontiersin.org this compound is ideally suited for this role, particularly for modifying metallic nanoparticles such as gold (AuNPs).

The core of this utility lies in the spontaneous reaction between thiol groups and the surface of gold, forming stable gold-sulfur (Au-S) bonds. ntno.orgsemmelweis.hu The cystamine (B1669676) portion of this compound contains a disulfide bond that can be cleaved to expose two thiol groups, or it can be used to form bidentate linkages, which provide greater stability compared to single thiol attachments. ntno.org

The modification process typically involves several steps:

Attachment: The disulfide or corresponding thiol groups of the linker are used to anchor the molecule to the nanoparticle surface.

Deprotection: The Boc protecting group on the terminal amine is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), exposing a reactive primary amine. biosynth.com

Secondary Conjugation: The newly exposed amine can then be coupled to other molecules of interest, such as targeting ligands (peptides, antibodies), imaging agents, or polyethylene (B3416737) glycol (PEG) chains for improved circulation time, using standard amide bond-forming reactions. The succinyl group's carboxylic acid provides an alternative handle for conjugation.

Research has demonstrated the use of this compound in the preparation of peptide-functionalized gadolinium (Gd) nanoparticles for use as MRI contrast agents. rsc.org In this work, the this compound was first converted to its Fmoc-protected analogue to be compatible with the chosen peptide synthesis strategy, highlighting the modularity of these linkers. rsc.org

Table 1: Strategies for Nanoparticle Surface Modification

| Modification Strategy | Description | Role of this compound Derivative |

|---|---|---|

| Covalent Conjugation | Involves the formation of stable, covalent bonds between the nanoparticle surface and the functional molecule. frontiersin.org | The thiol groups from the cystamine core form strong bonds with metal surfaces (e.g., gold), anchoring the linker for further functionalization. ntno.orgsemmelweis.hu |

| Electrostatic Interaction | Based on the attraction between charged nanoparticle surfaces and oppositely charged molecules, such as proteins or polymers. frontiersin.orgsemmelweis.hu | While the primary application is covalent, the terminal carboxyl or amine groups (after deprotection) can participate in electrostatic interactions. |

| Ligand Attachment | Small molecule or peptide ligands are attached to the nanoparticle surface to target specific cellular receptors. acs.org | After initial attachment to the nanoparticle, the linker's terminal groups are used to covalently attach targeting ligands. |

A major goal in drug delivery is to create "smart" nanocarriers that release their payload only at the target site, minimizing systemic toxicity. smolecule.comportlandpress.com this compound is a quintessential example of a disulfide-based self-immolative linker, which is designed to be stable in one environment and cleavable in another. iris-biotech.deiris-biotech.de

The key to this functionality is the disulfide bond within the cystamine core. The extracellular environment, such as the bloodstream, is generally an oxidative environment, which keeps the disulfide bond intact. iris-biotech.deiris-biotech.de In contrast, the intracellular environment is highly reducing due to a high concentration of glutathione (GSH), a tripeptide containing a thiol group. iris-biotech.deiris-biotech.de

Table 2: Environmental Triggers for Disulfide Bond Cleavage

| Environment | Glutathione (GSH) Concentration | Redox State | Effect on Disulfide Bond |

|---|---|---|---|

| Extracellular (Blood) | Low (2-10 µM) iris-biotech.de | Oxidative iris-biotech.de | Stable |

| Intracellular (Cytoplasm) | High (1-10 mM) iris-biotech.de | Reductive iris-biotech.de | Cleaved |

When a nanocarrier functionalized with a this compound-linked drug enters a target cell, the high intracellular GSH concentration rapidly cleaves the disulfide bond. smolecule.comiris-biotech.de This cleavage event triggers a cascade that leads to the self-immolation (breakdown) of the linker, releasing the conjugated cargo inside the cell. iris-biotech.de This redox-sensitive release mechanism has been explored for delivering a range of agents, including cytotoxic drugs and imaging agents, specifically to tumor cells, which often exhibit elevated GSH levels. smolecule.com Research on gadolinium-based nanoparticles for MRI has shown that this reductive cleavage can be used to trigger a change in the nanoparticle assembly, leading to enhanced signal (relaxivity) specifically in a reductive environment. rsc.org

Surface Modification of Nanoparticles with this compound Derivatives

Role of this compound in Peptide-Based Therapeutics Research

Peptides are a significant class of therapeutics due to their high specificity and potency. nih.gov However, their synthesis, especially those with complex structures like multiple disulfide bonds, requires sophisticated chemical strategies, including the use of protecting groups and specialized building blocks. nih.govrsc.org this compound serves as a valuable building block in this context. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. nih.gov The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. biosynth.com To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups (PGs). biosynth.com

Two main strategies dominate SPPS, defined by the type of protecting group used for the α-amino group of the incoming amino acid: Boc chemistry and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govbachem.com

Boc Strategy: Uses the acid-labile Boc group for Nα-protection, which is removed with an acid like trifluoroacetic acid (TFA). biosynth.combachem.com

Fmoc Strategy: Uses the base-labile Fmoc group, which is removed with a base like piperidine (B6355638). biosynth.combachem.com

This compound is a building block that is directly compatible with the Boc SPPS strategy. The Boc group protects its terminal amine, allowing its carboxylic acid end to be coupled to a free amine on the growing peptide chain. chemimpex.com It can be used to introduce a disulfide-containing linker structure at any point in a peptide sequence. The use of such pre-functionalized building blocks saves synthetic steps and can help overcome challenges like aggregation during SPPS. chemimpex.comnih.gov

Table 3: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc-SPPS | Fmoc-SPPS |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) bachem.com | 9-fluorenylmethoxycarbonyl (Fmoc) bachem.com |

| Cleavage Condition | Moderate to strong acid (e.g., TFA) biosynth.com | Base (e.g., 20% piperidine in DMF) biosynth.com |

| Side-Chain Protection | Typically cleaved by strong acid (e.g., HF) | Typically cleaved by moderate acid (e.g., TFA) iris-biotech.de |

| Final Cleavage | Strong acid (e.g., HF) | Moderate acid (e.g., TFA) iris-biotech.de |

| Compatibility | this compound is directly usable. | this compound would require conversion to an Fmoc-protected derivative. rsc.org |

Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues. They are critical for defining the three-dimensional structure, stability, and biological activity of many peptides and proteins. rsc.orgbiosynth.com Disulfide-rich peptides (DSRs) are of particular interest for drug development due to their enhanced stability. biosynth.com

Synthesizing peptides with multiple, specific disulfide bonds is a significant challenge. It often requires complex strategies involving several different, orthogonally protected cysteine derivatives that can be deprotected and oxidized in a stepwise manner to ensure the correct connectivity. rsc.orgbiosynth.com

Using a building block like this compound offers an alternative approach by introducing a pre-formed disulfide bond directly into the peptide backbone during synthesis. This can be advantageous for several reasons:

Simplified Synthesis: It circumvents the need for a separate, often low-yielding, on-resin or in-solution oxidation step to form the disulfide bridge.

Regioselectivity: It can be used to create specific dimeric peptide structures linked by a defined disulfide bridge.

Unique Structures: It allows for the creation of peptide-based structures where a linker arm is attached to a disulfide moiety, a structure not achievable with simple cysteine oxidation.

This approach facilitates the construction of complex architectures, such as peptide-drug conjugates where the peptide is linked to another molecule via the disulfide linker, or the formation of cyclic structures that incorporate a disulfide bond as part of the ring. The inherent redox sensitivity of the incorporated disulfide bond can then be exploited for applications like targeted drug release, as discussed previously. smolecule.comiris-biotech.de

Integration of Boc Cystamine Suc Oh into Stimuli Responsive Biomaterials and Delivery Platforms

Engineering of Redox-Sensitive Hydrogels and Gelling Systems

Redox-responsive hydrogels are three-dimensional (3D) polymer networks capable of undergoing significant changes in their physical properties, such as swelling or degradation, in response to redox stimuli. researchgate.net The disulfide bond within the cystamine (B1669676) core of Boc-Cystamine-Suc-OH is stable in oxidative environments, like the bloodstream, but is readily cleaved in the presence of reducing agents such as glutathione (B108866) (GSH), which is found in high concentrations (1-10 mM) inside cells. iris-biotech.desemanticscholar.org This characteristic is exploited to engineer hydrogels for targeted intracellular delivery.

The formation of a hydrogel requires the crosslinking of polymer chains to create a stable 3D network. researchgate.net this compound can be utilized as a crosslinking agent to connect polymer backbones, thereby introducing redox sensitivity into the hydrogel structure. The primary mechanisms involve standard bioconjugation reactions:

Amide Bond Formation: The carboxylic acid group (-COOH) on the succinamic acid portion of the molecule can be activated, commonly using carbodiimide (B86325) chemistry (e.g., with EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester can then react with primary amine groups present on a polymer backbone (e.g., chitosan, polylysine) to form stable amide bonds. If two separate polymer chains are linked by one this compound molecule, a crosslink is formed.

Reaction of the Amine Group: The tert-butyloxycarbonyl (Boc) protecting group on the cystamine amine can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine. nih.gov This newly exposed amine can then be reacted with polymers containing activated carboxyl groups or other amine-reactive functionalities, providing an alternative route for incorporating the molecule into the hydrogel network.

In either strategy, the disulfide bond of the cystamine unit becomes an integral part of the hydrogel's crosslinked structure. This "disulfide crosslinking" is a key strategy for creating in-situ gelling systems that form stable networks under physiological conditions but can be disassembled by specific reductive triggers. uniba.it

The defining characteristic of hydrogels crosslinked with disulfide-containing molecules like this compound is their ability to degrade and swell in response to reducing agents. When the hydrogel is exposed to a reducing environment, the disulfide crosslinks (-S-S-) are cleaved into two thiol groups (-SH). semanticscholar.org This breakage of crosslinks reduces the network's structural integrity, leading to two primary phenomena: gel degradation and increased swelling. rsc.orgrsc.org

Initially, the cleavage of crosslinks allows the polymer chains to move further apart, enabling the hydrogel to absorb more water and swell. nih.gov As degradation continues, the network dissolves into linear, soluble polymer chains, resulting in bulk erosion of the gel. researchgate.net

Research on hydrogels crosslinked with N,N′-bis(acryloyl)cystamine, a molecule structurally related to the core of this compound, provides a clear model for this behavior. Dynamic Light Scattering (DLS) and Quartz Crystal Microbalance (QCM) analyses demonstrate that these gels degrade rapidly in the presence of dithiothreitol (B142953) (DTT) and glutathione (GSH). researchgate.net

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| 10 mM DTT | Rapid degradation; indistinguishable from linear polymer solution after 40 minutes. Mass loss detected within 15 minutes by QCM. | Strong reducing agent efficiently cleaves disulfide crosslinks, causing rapid network dissolution. | researchgate.net |

| 10 mM Glutathione (GSH) | Slower degradation compared to DTT; 72% decline in normalized count rate (DLS) after 50 minutes. | Biologically relevant reducing agent cleaves disulfide bonds at a physiologically relevant rate. | researchgate.net |

| Hydrodynamic Diameter Change (DLS) | Initial decrease in diameter (surface erosion) followed by a sustained increase (swelling of remaining particles). | Complex interplay of surface particle loss and swelling of the bulk hydrogel as crosslink density decreases. | researchgate.net |

The porous, water-swollen network of a hydrogel is ideal for encapsulating therapeutic agents. nih.govmdpi.com In redox-sensitive hydrogels, the release of these agents can be controlled by the degradation of the matrix. Initially, the mesh size of the highly crosslinked gel physically entraps the drug molecules. As the disulfide crosslinks are cleaved in a reducing environment, the mesh size increases, facilitating the diffusion and release of the encapsulated agent. rsc.org

Studies using dual-crosslinked hydrogels, where cystamine provides redox-sensitivity and a second, stable crosslinker provides mechanical integrity, demonstrate this principle effectively. The release of the anticancer drug doxorubicin (B1662922) (DOX) from such a hydrogel is significantly accelerated in the presence of a reducing agent.

| Time (hours) | Cumulative DOX Release (%) in PBS | Cumulative DOX Release (%) in PBS + DTT | Reference |

|---|---|---|---|

| 1 | ~5 | ~12 | rsc.org |

| 5 | ~10 | ~35 | rsc.org |

| 10 | ~15 | ~60 | rsc.org |

| 24 | ~22 | ~85 | rsc.org |

This triggered release mechanism is highly desirable for targeted drug delivery, as it minimizes premature drug leakage in the bloodstream while ensuring rapid payload delivery inside the target cells. semanticscholar.orgrsc.org

Investigation of Gel Degradation and Swelling in Response to Redox Stimuli

Design of Polymer-Based Systems with Cleavable Disulfide Linkages

Beyond hydrogels, this compound and related cystamine derivatives are instrumental in designing degradable polymer-based systems. These can range from linear polymers with disulfide bonds in the main chain to cross-linked polymer networks. nih.govnih.gov Such materials are particularly promising for applications like colon-targeted drug delivery, where the polymer must withstand the harsh conditions of the stomach and small intestine before degrading in the reducing environment of the colon. nih.gov

The synthesis of polymers incorporating cystamine's disulfide linkage can be achieved through various polymerization techniques. The choice of method and monomers dictates whether the final polymer is linear or forms a cross-linked network.

Linear Polymers: Linear polymers with repeating disulfide units can be synthesized via oxidative polymerization of dithiol monomers or through condensation reactions. In one approach, a dithiol monomer, N¹,N⁶-bis(2-mercaptoethyl)adipamide, was synthesized and then underwent oxidative polymerization to form a linear polymer (LP1). nih.gov An alternative method, the Schotten-Bauman reaction, was used to react cystamine dihydrochloride (B599025) directly with a diacyl chloride (adipoyl chloride) to produce a different linear polymer (LP2). nih.govnih.gov

Cross-Linked Polymers: To create a cross-linked network, a multifunctional monomer is required. By reacting cystamine dihydrochloride with a tri-functional acyl chloride (trimesoyl chloride) under Schotten-Bauman conditions, a branched, cross-linked polymer (BP) was successfully synthesized. nih.govnih.gov This method results in a less porous and more structurally robust material compared to its linear counterparts.

The degradation of these cystamine-based polymers is a critical indicator of their potential as drug delivery vehicles. Degradation is typically assessed by incubating the polymers in a chemical environment that mimics the reducing conditions of the target site, such as the colon. nih.govscribd.com A common laboratory method involves using a zinc-acetic acid system to generate the necessary reductive potential.

Studies on the linear (LP1, LP2) and cross-linked (BP) polymers described above showed that all were susceptible to degradation under these reducing conditions. The extent of degradation is often measured by the change in the weight of the polymer over time.

| Polymer Type | Synthesis Method | Degradation Behavior (Zinc-Acetic Acid Reduction) | Reference |

|---|---|---|---|

| LP1 (Linear) | Oxidative Polymerization | Began to reduce after 15 minutes of incubation. | nih.gov |

| LP2 (Linear) | Schotten-Bauman Reaction | Showed clear signs of reduction after 15 minutes. Considered promising for colon-targeted delivery. | nih.gov |

| BP (Cross-Linked) | Schotten-Bauman Reaction | Also began to reduce after 15 minutes. Its cross-linked nature makes it a strong candidate for controlled delivery. | nih.gov |

These findings confirm that polymers synthesized using cystamine derivatives possess the intended redox-responsive degradability, making them highly suitable for creating advanced, stimuli-responsive delivery platforms. nih.gov

Application in Colon-Targeted Delivery Systems Research

The targeted delivery of therapeutic agents to the colon is a significant strategy for treating local pathologies such as inflammatory bowel disease (IBD) and colon cancer, as well as for the systemic absorption of peptide and protein drugs. ijpsr.comnih.gov The colon possesses a unique physiological environment characterized by a low redox potential and the presence of a vast population of anaerobic bacteria capable of reductive enzymatic activity. google.comresearchgate.net This environment provides a distinct trigger for drug release from specifically designed carrier systems.

This compound serves as a critical building block in the synthesis of such colon-targeted systems due to its inherent disulfide bond. chemimpex.com This disulfide linkage is stable in the oxidative environments of the stomach and small intestine but is susceptible to cleavage in the reductive milieu of the colon. mdpi.compharmaexcipients.com Researchers have leveraged this property by incorporating cystamine-based monomers, derived from precursors like this compound, into polymer backbones. researchgate.netmdpi.com When a drug is encapsulated within a matrix made from these polymers, its release is minimal in the upper gastrointestinal tract. Upon reaching the colon, the reductive environment cleaves the disulfide bonds, leading to the degradation of the polymer matrix and the specific release of the therapeutic agent. google.commdpi.com

Research in this area has focused on synthesizing and characterizing various disulfide-containing polymers. For instance, studies have demonstrated the synthesis of linear and cross-linked cystamine-based polymers. mdpi.com These polymers were shown to degrade in the presence of reducing agents that mimic the colonic environment. The rate and extent of this degradation, which directly influences drug release, can be modulated by altering the polymer structure, such as the degree of cross-linking or the hydrophilicity of the comonomers used. researchgate.netmdpi.com

Table 1: Research Findings on Disulfide-Containing Polymers for Colon-Targeted Delivery

| Polymer Type | Monomers Used | Key Finding | Citation |

|---|---|---|---|

| Cross-linked disulphide amide-anhydride | Cysteine-based trithiol monomers | Polymers were successfully synthesized and showed degradation in anaerobic colonic bacterial medium, suggesting suitability as a coating for colon-delivered drugs. | researchgate.net |

| Linear & Cross-linked cystamine-based polyamides | Cystamine dihydrochloride, Adipoyl chloride | Synthesized polymers were sensitive to reductive environments, confirming the potential of the disulfide linkage as a trigger for colon-specific degradation. | mdpi.com |

Development of Other Advanced Biomaterials Incorporating this compound

Beyond colon-specific applications, the unique redox-sensitive nature of this compound has spurred its use in the development of other advanced biomaterials designed to respond to specific biological cues.

Responsive Coatings and Surfaces

Responsive surfaces and coatings are materials that can alter their physical or chemical properties in response to external stimuli. researchgate.net Incorporating this compound into polymer coatings allows for the creation of surfaces that respond to changes in the redox environment. This is particularly relevant for applications where controlled release of an agent or a change in surface properties is desired within the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space. issuu.comiris-biotech.de

In this context, this compound can be used to synthesize polymers that are then grafted onto a surface or used to coat a nanoparticle. This coating can serve multiple purposes, such as preventing non-specific interactions or protecting an encapsulated payload. researchgate.net Upon exposure to a reductive environment, such as after cellular uptake, the disulfide bonds within the polymer coating cleave. iris-biotech.de This cleavage can trigger the release of a conjugated drug or lead to the degradation and shedding of the coating, exposing the underlying material or nanoparticle. researchgate.net Research has demonstrated this principle with drug-delivery systems where a redox-responsive polymer shell disintegrates inside cancer cells, which have elevated GSH levels, to release a chemotherapeutic agent. pharmaexcipients.com

Table 2: Conceptual Application of this compound in Responsive Coatings

| Component | Function | Stimulus | Outcome |

|---|

Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry involves the association of molecules through non-covalent interactions to form well-defined, functional structures. researchgate.net this compound is an exemplary tool in this field for constructing stimuli-responsive, self-assembled systems like micelles, vesicles, and hydrogels. iris-biotech.dekyoto-u.ac.jp Its utility lies in its ability to act as a cleavable linker in amphiphilic molecules, which are molecules containing both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. mdpi.com

In a typical approach, a hydrophilic polymer block (like polyethylene (B3416737) glycol, PEG) is connected to a hydrophobic block via a linker derived from this compound. mdpi.com In an aqueous solution, these amphiphilic block copolymers spontaneously self-assemble into core-shell nanostructures, most commonly micelles. The hydrophobic blocks form the core, which can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG blocks form a protective outer shell. pharmaexcipients.com

The disulfide bond provided by the this compound moiety resides at the interface between the core and shell. mdpi.com These self-assembled structures are stable in physiological circulation. However, upon encountering a reductive environment, the disulfide linker is cleaved. iris-biotech.de This cleavage breaks the covalent link between the hydrophilic and hydrophobic blocks, leading to the disassembly of the supramolecular architecture and a rapid release of the encapsulated drug payload. pharmaexcipients.com This strategy of triggered disassembly, sometimes referred to as a "self-immolative" process, allows for precise spatial and temporal control over drug release. iris-biotech.desmolecule.com

Table 3: Examples of Self-Assembled Systems Using Disulfide Linkages

| System Type | Polymer/Molecule Composition | Self-Assembled Architecture | Key Research Finding | Citation |

|---|---|---|---|---|

| Redox-responsive micelles | mPEG-b-PJL-OH conjugated with Doxorubicin via a disulfide linker. | Micelles (~150 nm) | The micelles demonstrated reduction-responsive release of the drug Doxorubicin in the presence of 10 mM glutathione, confirming the trigger mechanism. | pharmaexcipients.com |

| Bioreducible micelles | Poly(ethylene glycol)-Cholesteryl conjugate with disulfide bonds (Chol-ss-PEG-ss-Chol). | Micelles | The disulfide linkages were successfully cleaved in the presence of a reducing agent (DTT), demonstrating the responsive degradation of the micellar structure. | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of Boc Cystamine Suc Oh Conjugates and Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatized forms of Boc-Cystamine-Suc-OH. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the verification of successful synthetic modifications.

In the characterization of compounds derived from this linker, specific proton signals confirm the presence and integrity of key structural motifs. For instance, in the synthesis of N-t-Boc-cystamine bromoacetamide, a related intermediate, the chemical shifts in the ¹H NMR spectrum clearly identify the protons associated with different parts of the molecule. nih.gov The broad singlet for the amide proton of the Boc group typically appears around δ 4.95 ppm, while the nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately δ 1.42 ppm. nih.gov The methylene (B1212753) protons adjacent to the sulfur atoms and amine groups exhibit characteristic triplets in the region of δ 2.77-3.59 ppm. nih.gov

When this compound is incorporated into more complex structures, such as conjugates with other molecules, NMR remains crucial. For example, after removing the Boc protecting group, the chemical shifts of the adjacent methylene protons will change significantly, confirming successful deprotection. nih.gov

Table 1: Representative ¹H NMR Data for a Boc-Cystamine Derivative

This table presents typical chemical shift values for N-t-Boc-cystamine bromoacetamide, a derivative illustrating the signals expected from the core cystamine (B1669676) structure.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Inferred Protons | Reference |

| Amide (Bromoacetamide) | 7.14 | Broad Singlet | -NHCO- | nih.gov |

| Amide (Boc) | 4.95 | Broad Singlet | -NHCOO- | nih.gov |

| Methylene (Bromo) | 3.87 | Singlet | -CH₂Br | nih.gov |

| Methylene (Amine) | 3.59 | Triplet | -CH₂N- (near bromoacetamide) | nih.gov |

| Methylene (Amine) | 3.44 | Triplet | -CH₂N- (near Boc) | nih.gov |

| Methylene (Sulfide) | 2.83 | Triplet | -CH₂S- (near bromoacetamide) | nih.gov |

| Methylene (Sulfide) | 2.77 | Triplet | -CH₂S- (near Boc) | nih.gov |

| tert-Butyl (Boc) | 1.42 | Singlet | -(CH₃)₃C- | nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment of Research Constructs

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds with high precision, thereby confirming their identity and assessing purity. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, non-volatile molecules like this compound and its conjugates. nih.gov

The molecular weight of this compound is 352.47 g/mol . iris-biotech.de When analyzing derivatives, ESI-MS provides an experimental mass-to-charge ratio (m/z) that can be compared to the calculated theoretical value. For example, the analysis of a cystamine-based chelate, following Boc deprotection, showed a measured m/z of 539.3 for the protonated molecule [M+H]⁺, which closely matched the calculated value of 539.2. nih.gov This level of accuracy confirms the elemental composition and successful synthesis of the target structure. Similarly, the intermediate N-t-Boc-cystamine bromoacetamide yields a measured [M+H]⁺ peak at m/z 373.1, in excellent agreement with the calculated value of 373.0. nih.gov

Table 2: ESI-MS Data for Boc-Cystamine Derivatives

| Compound | Ion | Calculated m/z | Measured m/z | Reference |

| N-t-Boc-cystamine bromoacetamide | [M+H]⁺ | 373.0 | 373.1 | nih.gov |

| DO3A-(acetic acid-cystamine monoamide) | [M+H]⁺ | 539.2 | 539.3 | nih.gov |

Chromatographic Methods (e.g., HPLC, GPC) for Analysis of Conjugation Efficiency and Polymer Properties

Chromatographic techniques are essential for both the purification of this compound conjugates and the analytical assessment of their properties. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of synthesized compounds and to monitor the efficiency of conjugation reactions. d-nb.info A typical reversed-phase HPLC (RP-HPLC) method for analyzing cystamine and related compounds might use a C18 column with a mobile phase containing an ion-pairing agent, such as sodium 1-heptanesulfonate, to improve the retention and resolution of these polar molecules. d-nb.info Detection is often performed using UV absorbance at around 215 nm. d-nb.info

For polymeric conjugates derived from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining polymer properties. chromatographyonline.com GPC separates macromolecules based on their hydrodynamic volume in solution, which allows for the determination of the molecular weight distribution (MWD). chromatographyonline.com This is critical for understanding the physical and biological properties of polymeric drug carriers or biomaterials. The analysis is typically performed using a system equipped with detectors like a Refractive Index Detector (RID) for universal polymer detection and a Multi-Angle Light Scattering (MALS) detector for the determination of absolute molecular weights. dlsu.edu.ph

Table 3: Representative HPLC Conditions for Cystamine Analysis

| Parameter | Condition | Reference |

| Column | Gemini C18 (250 mm × 4.6 mm, 5 µm) | d-nb.info |

| Mobile Phase | 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid : acetonitrile | d-nb.info |

| Detection | UV Absorbance at 215 nm | d-nb.info |

| Application | Purity assessment and quantification of cystamine/cysteamine | d-nb.info |

Microscopic and Imaging Techniques (e.g., SEM, TEM) for Morphological Analysis of Assembled Materials

When this compound is used as a building block for self-assembling materials, such as nanoparticles, hydrogels, or micelles, microscopic techniques are vital for characterizing their resulting morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing these nanostructures. hust.edu.vnkyoto-u.ac.jp

SEM provides high-resolution images of the surface topography of a material. scispace.com It would be used to analyze the size, shape, and surface features of aggregates or films formed from this compound conjugates. TEM, conversely, provides information about the internal structure of materials by passing a beam of electrons through an ultrathin sample. uodiyala.edu.iq For core-shell nanoparticles or vesicular assemblies, TEM can reveal the thickness of layers and the distribution of encapsulated contents. hust.edu.vn The combination of SEM and TEM offers a comprehensive morphological understanding of the assembled materials, which is crucial for relating their structure to their function in applications like drug delivery. hust.edu.vnkyoto-u.ac.jp

Spectroscopic Methods (e.g., FTIR) for Characterization of Functional Groups and Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uu.nl For this compound and its conjugates, FTIR is used to confirm the presence of key chemical bonds and to monitor their transformation during chemical reactions.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These include:

N-H stretching: from the amide and carbamate (B1207046) groups, typically appearing in the 3300 cm⁻¹ region.

C-H stretching: from the alkyl chains.

C=O stretching: a strong band for the carboxylic acid carbonyl (~1700-1725 cm⁻¹), another for the amide carbonyl (~1650 cm⁻¹), and one for the Boc-carbamate carbonyl (~1690 cm⁻¹).

O-H stretching: a broad band from the carboxylic acid, often overlapping with the N-H region.

S-S stretching: a weak band for the disulfide bond, which is difficult to observe but typically falls in the 400-540 cm⁻¹ range.

By comparing the FTIR spectra before and after a conjugation reaction, researchers can confirm the formation of new bonds (e.g., a new amide bond) or the disappearance of others (e.g., the carboxylic acid OH), providing evidence of a successful chemical transformation.

Q & A

Q. What ethical and methodological considerations apply to in vivo studies using this compound conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.